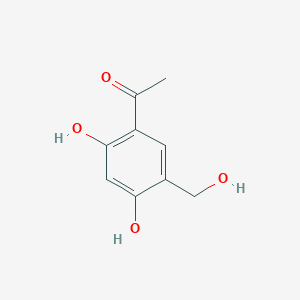

5-Acetyl-2,4-dihydroxybenzyl alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Acetyl-2,4-dihydroxybenzyl alcohol is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Applications

Antioxidant Activity

Research has indicated that 5-Acetyl-2,4-dihydroxybenzyl alcohol exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, suggesting potential health benefits through dietary or therapeutic use.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. For instance, derivatives of similar benzyl alcohol compounds have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. This suggests that this compound could be explored as a natural antimicrobial agent in pharmaceuticals or food preservation.

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory drugs. The ability to inhibit pro-inflammatory cytokines could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Agricultural Applications

Pesticide Development

The structural features of this compound make it suitable for use in the synthesis of novel agrochemicals. Compounds with similar phenolic structures have been used to develop effective pesticides and herbicides. Research into the synthesis of derivatives could lead to formulations that enhance crop protection while minimizing environmental impact.

Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator. Compounds that modulate plant growth through hormonal pathways could improve crop yields and resilience against stressors such as drought or disease.

Industrial Applications

Chemical Intermediates

this compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity can be harnessed in the production of specialty chemicals used in fragrances, flavors, and cosmetics.

Material Science

The compound may also find applications in material science, particularly in the development of polymers or coatings where antioxidant properties are desirable. Its ability to stabilize formulations against oxidative degradation can enhance product longevity.

Case Studies

Propiedades

Fórmula molecular |

C9H10O4 |

|---|---|

Peso molecular |

182.17 g/mol |

Nombre IUPAC |

1-[2,4-dihydroxy-5-(hydroxymethyl)phenyl]ethanone |

InChI |

InChI=1S/C9H10O4/c1-5(11)7-2-6(4-10)8(12)3-9(7)13/h2-3,10,12-13H,4H2,1H3 |

Clave InChI |

YJMAIGNEYZKZSS-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)C1=C(C=C(C(=C1)CO)O)O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.